

Comparative Study of A55453 Against Clinical Isolates: A Performance Guide

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Compound of Interest

Compound Name: A55453

Cat. No.: B1666396

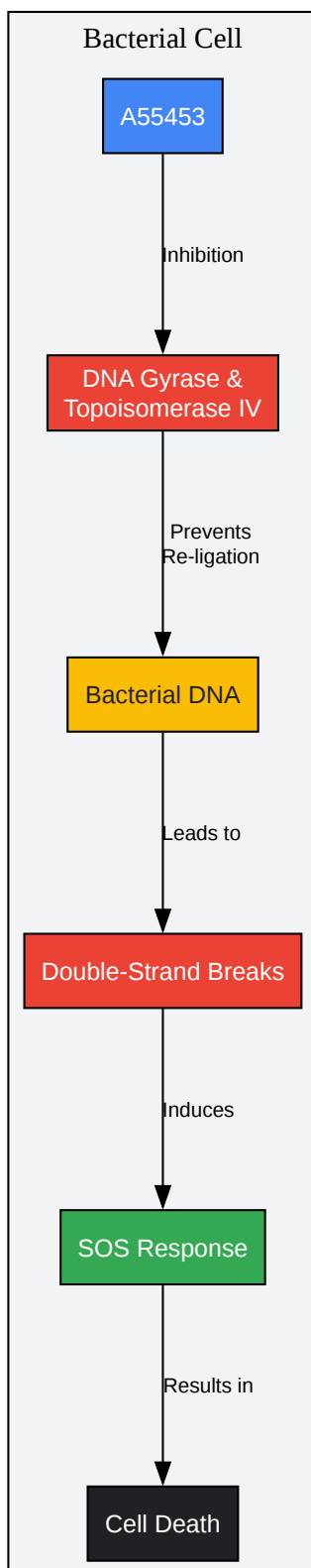
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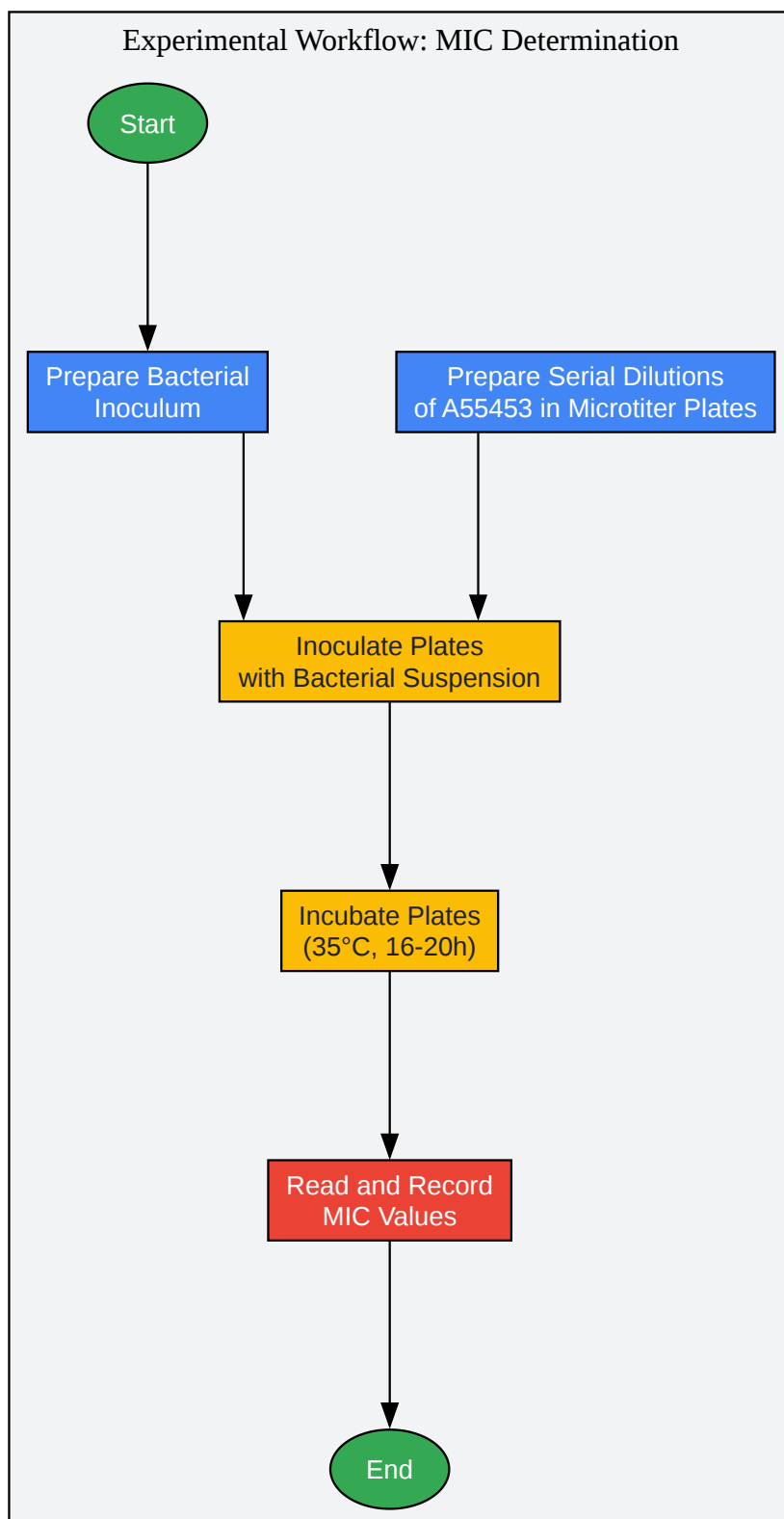
This guide provides a comparative analysis of the in-vitro activity of the investigational compound **A55453** against a panel of clinical isolates. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of **A55453**'s antimicrobial profile and its potential as a therapeutic agent.

Mechanism of Action

A55453 is a novel synthetic molecule that exhibits potent bactericidal activity against a range of Gram-positive and Gram-negative pathogens. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. This dual-targeting mechanism contributes to its broad-spectrum activity and a lower propensity for the development of resistance.

The binding of **A55453** to these enzymes creates a stable complex that leads to double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The specific signaling pathway initiated by this DNA damage response is illustrated in the diagram below.





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